![molecular formula C8H8N2O B1445420 2-Ethyloxazolo[5,4-b]pyridine CAS No. 856990-30-2](/img/structure/B1445420.png)
2-Ethyloxazolo[5,4-b]pyridine
Overview
Description
2-Ethyloxazolo[5,4-b]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ringThe molecular formula of this compound is C₈H₈N₂O, and it has a molecular weight of 148.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloxazolo[5,4-b]pyridine typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyloxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or rhodium oxide are used in reduction reactions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 2-ethyloxazolo[5,4-b]pyridine exhibit significant anti-inflammatory and analgesic activities. Some compounds in this category demonstrate effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone and indomethacin while minimizing gastrointestinal irritation, a common side effect of traditional NSAIDs. This makes them promising candidates for developing safer anti-inflammatory medications .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have identified that certain derivatives of this compound can inhibit the growth of various cancer cell lines, including those resistant to standard therapies. The mechanism of action often involves the modulation of key signaling pathways associated with cancer cell proliferation and survival .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for optimizing their efficacy. Structure-activity relationship (SAR) studies have revealed specific modifications that enhance their therapeutic potential:
- Substituent Variations : Different substituents at various positions on the oxazolo[5,4-b]pyridine scaffold can significantly alter the biological activity, allowing researchers to tailor compounds for specific therapeutic targets.
- Functional Group Influence : The presence of electron-withdrawing or electron-donating groups can influence the compound's interaction with biological targets, affecting both potency and selectivity against cancer cells or inflammatory pathways .
Anti-inflammatory Efficacy
A study evaluated several derivatives of this compound for their anti-inflammatory effects using animal models. The results demonstrated that certain compounds significantly reduced inflammation markers without the gastrointestinal side effects typically associated with NSAIDs. This highlights the potential for these derivatives in developing new anti-inflammatory therapies suitable for long-term use.
Anticancer Mechanisms
In a separate investigation focusing on anticancer activity, researchers synthesized a series of this compound derivatives and tested them against various cancer cell lines. The findings indicated that some compounds exhibited potent inhibitory effects on cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Notably, these compounds were effective against both sensitive and resistant cancer cell lines, suggesting their potential as broad-spectrum anticancer agents .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Ethyloxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridine: Shares a similar core structure but differs in the substitution pattern.
Oxazolo[5,4-d]pyrimidine: Another related compound with a fused oxazole and pyrimidine ring, known for its pharmacological activities.
Uniqueness
2-Ethyloxazolo[5,4-b]pyridine is unique due to its specific substitution at the 2-position with an ethyl group, which can influence its chemical reactivity and biological activity. This distinct structural feature may confer unique properties compared to other similar compounds, making it a valuable target for further research and development.
Biological Activity
2-Ethyloxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
Molecular Formula : C₈H₈N₂O
Average Mass : 148.165 g/mol
The compound features a fused ring system that contributes to its biological activity. The unique structural attributes allow it to interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazolo[5,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial activity is believed to stem from their ability to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, which target these enzymes .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Research indicates that certain derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
- Case Study : A study demonstrated that specific oxazolo[5,4-b]pyridine derivatives exhibited cytotoxic effects on various cancer cell lines by promoting the release of cytochrome c from mitochondria, leading to caspase activation .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in critical cellular processes.
- Phosphoinositide 3-Kinase (PI3K) : Some derivatives have been tested for their inhibitory effects on PI3K, an important enzyme in cell signaling pathways related to cancer and metabolism. For instance, a derivative exhibited an IC₅₀ value as low as 3.6 nM against PI3Kα .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives.
Structural Feature | Effect on Activity |
---|---|
Sulfonamide functionality | Essential for PI3K inhibition |
Presence of pyridyl group | Necessary for enzymatic potency |
Electron-deficient aryl groups | Enhance interaction with target enzymes |
Properties
IUPAC Name |
2-ethyl-[1,3]oxazolo[5,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBZJXFRAUSFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.